Adipic acid, dipiperidide
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Overview
Description
1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine is a chemical compound with the molecular formula C16H28N2O2 It is characterized by the presence of two piperidine rings and a hexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine typically involves the reaction of piperidine with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-oxo-5-(1-piperidinyl)pentanoyl]piperidine
- 1-acetyl-4-[3-(1-acetyl-4-piperidinyl)propyl]piperidine
- 6-(piperidin-1-yl)hexan-1-amine
Uniqueness
1-[6-oxo-6-(1-piperidinyl)hexanoyl]piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
22422-60-2 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1,6-di(piperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2 |
InChI Key |
VPCILASWBQVVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2 |
Origin of Product |
United States |
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